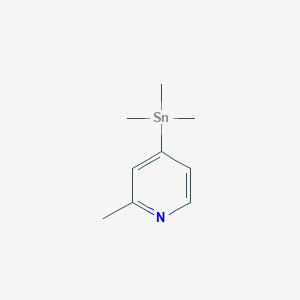

2-Methyl-4-(trimethylstannanyl)pyridine

Description

Significance of Organotin Compounds in Advanced Organic Synthesis

Organotin compounds have become indispensable tools in modern organic synthesis, largely due to their role in the palladium-catalyzed Stille cross-coupling reaction. thermofisher.comwikipedia.org This powerful reaction enables the formation of a new carbon-carbon bond by coupling an organostannane with an organic halide or triflate. nrochemistry.com A key advantage of organotin reagents is their remarkable tolerance to a wide variety of functional groups, allowing for their use in complex molecular settings without the need for extensive protecting group strategies. thermofisher.com Furthermore, organostannanes are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic reagents. wikipedia.org These features have led to the widespread application of the Stille reaction in the total synthesis of natural products and the development of novel organic materials. thermofisher.comwikipedia.org

The general scheme of the Stille reaction involves an oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

Stille Coupling Catalytic Cycle

Historical Context and Evolution of Pyridine-Stannyl Derivatives

The history of organotin chemistry dates back to 1849 with the first synthesis of an organotin compound by Edward Frankland. lupinepublishers.comlupinepublishers.com However, it was the discovery of their industrial applications in the mid-20th century, such as stabilizers for PVC, that led to a resurgence of interest in this class of compounds. lupinepublishers.comresearchgate.net

A significant milestone in the evolution of pyridine-stannyl chemistry occurred in the early 1960s with the characterization of a trimethyltin (B158744) chloride pyridine (B92270) adduct. lupinepublishers.comlupinepublishers.com This was the first documented five-coordinate triorganotin halide complex, which was confirmed by X-ray crystallography. lupinepublishers.com This discovery was pivotal as it demonstrated the capability of the tin atom in organotin compounds to expand its coordination number beyond the typical four, a crucial aspect for understanding the reactivity of these compounds. lupinepublishers.comlupinepublishers.com Prior to this, it was generally assumed that most organotin(IV) compounds were simple tetrahedral molecules. lupinepublishers.com This finding, along with the development of new spectroscopic techniques like 119Sn NMR, spurred further investigations into the structure and bonding of a wide range of organotin compounds, including those containing pyridine moieties. lupinepublishers.com

Position of 2-Methyl-4-(trimethylstannanyl)pyridine within the Broader Field of Stannylpyridines

This compound belongs to the family of substituted stannylpyridines, which are highly valuable reagents in organic synthesis. The position of the trimethylstannanyl group at the 4-position of the pyridine ring, coupled with the methyl group at the 2-position, makes this compound a specific and versatile building block.

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This allows for the regioselective introduction of a 2-methylpyridin-4-yl moiety onto a wide range of organic substrates. The presence of the methyl group can influence the electronic properties and steric environment of the resulting coupled products, which can be advantageous in the synthesis of targeted molecules with specific biological or material properties.

Compared to other stannylpyridines, the reactivity of this compound in Stille couplings will be influenced by both the electronic nature of the pyridine ring and the steric hindrance around the tin atom. The trimethylstannyl group is one of the most common and reactive tin moieties used in these reactions. The pyridine nitrogen, being electron-withdrawing, can affect the nucleophilicity of the stannane. The methyl group at the 2-position can also exert a modest electronic and steric effect.

The synthesis of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines often utilizes Stille-type cross-coupling procedures, highlighting the importance of stannylpyridines as precursors to these important chelating ligands. acs.org this compound, therefore, serves as a key intermediate for accessing a specific subset of these and other complex pyridine-containing molecules.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, its synthesis and reactivity can be understood from the broader context of stannylpyridine chemistry and related synthetic methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 79534-90-0 |

| Molecular Formula | C₉H₁₅NSn |

| Molecular Weight | 255.93 g/mol |

| Boiling Point | 104-106 °C at 10 Torr |

Data sourced from commercial supplier information. chemicalbook.com

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the stannylation of a corresponding halopyridine precursor, typically 4-bromo-2-methylpyridine (B16423) or 4-iodo-2-methylpyridine. This transformation is commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyltin halide, such as trimethyltin chloride.

A representative, though not specific to this exact compound, large-scale synthesis of a similar stannylpyridine, 2,6-Dimethyl-4-(tributylstannyl)pyridine, has been reported. This procedure involves the treatment of 4-bromo-2,6-lutidine with n-butyllithium at low temperature to generate the corresponding pyridyllithium species, which is then reacted with tributyltin chloride. Adapting this methodology, the synthesis of this compound would likely proceed as follows:

Formation of the Pyridyllithium Intermediate: 4-Bromo-2-methylpyridine is dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, typically n-butyllithium, is then added dropwise to effect a lithium-halogen exchange, generating 2-methyl-4-lithiopyridine.

Stannylation: A solution of trimethyltin chloride in the same solvent is then added to the freshly prepared pyridyllithium species. The reaction mixture is allowed to warm to room temperature, after which it is quenched, typically with an aqueous solution.

Workup and Purification: The product is then extracted into an organic solvent, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to afford pure this compound.

The precursor, 4-bromo-2-methylpyridine, can be synthesized from 2-methyl-4-aminopyridine (B1174260) via a Sandmeyer-type reaction.

Reactivity and Applications in Organic Synthesis

The primary application of this compound is as a building block in palladium-catalyzed Stille cross-coupling reactions. It serves as a robust and reliable source of the 2-methylpyridin-4-yl nucleophile for the construction of C-C bonds with a variety of sp²-hybridized electrophiles, including aryl, heteroaryl, and vinyl halides and triflates.

For instance, the coupling of this compound with a substituted aryl iodide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), would yield the corresponding 4-aryl-2-methylpyridine derivative. These types of substituted pyridines are of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in bioactive molecules. nih.gov

The reaction conditions for Stille couplings involving stannylpyridines are generally mild, which contributes to their synthetic utility. The choice of palladium catalyst, ligands, and additives can be optimized to achieve high yields and prevent side reactions, such as homocoupling of the stannane. nrochemistry.com

The versatility of this approach allows for the synthesis of a wide range of complex molecules containing the 2-methylpyridine (B31789) moiety. The ability to introduce this specific structural unit in a controlled and predictable manner is of high value in the development of new pharmaceuticals and functional materials.

Properties

IUPAC Name |

trimethyl-(2-methylpyridin-4-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h3-5H,1H3;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRAJPEEFHXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507040 | |

| Record name | 2-Methyl-4-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79534-90-0 | |

| Record name | 2-Methyl-4-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 Methyl 4 Trimethylstannanyl Pyridine

Transmetalation Reactions Involving the Trimethylstannanyl Moiety

Transmetalation is a key step in many palladium-catalyzed cross-coupling reactions, where an organic group is transferred from a less electronegative metal (in this case, tin) to a more electronegative metal, typically a transition metal catalyst like palladium. wikipedia.org In the context of 2-Methyl-4-(trimethylstannanyl)pyridine, the trimethylstannanyl group serves as a nucleophilic source of the 2-methylpyridyl-4-yl moiety, which can be transferred to a palladium center. This process is a cornerstone of the Stille reaction, a powerful method for the formation of carbon-carbon bonds. wikipedia.orgthermofisher.com

The generally accepted mechanism for the Stille reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by a crucial transmetalation step where the organostannane, this compound, transfers its pyridyl group to the palladium(II) center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Table 1: Representative Stille Coupling Reaction of this compound

| Coupling Partner | Catalyst System | Solvent | Product | Yield (%) |

| Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ | Toluene | 4-Phenyl-2-methylpyridine | Not Specified |

| Heteroaryl Halide (e.g., 2-Bromothiophene) | PdCl₂(PPh₃)₂ | DMF | 2-Methyl-4-(thiophen-2-yl)pyridine | Not Specified |

Distinct Chemical Transformations (e.g., Iododestannation)

Beyond its utility in palladium-catalyzed cross-coupling, the trimethylstannanyl group in this compound can be readily cleaved and replaced by other atoms or functional groups through non-catalytic pathways. A prominent example of such a transformation is iododestannation, which provides a direct route to the corresponding iodo-substituted pyridine (B92270).

Iododestannation involves the electrophilic cleavage of the carbon-tin bond by an iodine source. This reaction is typically efficient and proceeds under mild conditions, making it a valuable synthetic tool. The treatment of trimethylstannyl-substituted azines, including pyridine derivatives, with iodine leads to the formation of the corresponding iodoazines in good yields.

The reaction proceeds via an electrophilic attack of iodine on the carbon atom attached to the tin moiety. The greater electronegativity of carbon compared to tin facilitates this process, leading to the formation of a new carbon-iodine bond and the displacement of the trimethyltin (B158744) group as trimethyltin iodide.

A typical experimental procedure for the iododestannation of a trimethylstannylpyridine would involve dissolving the organostannane in a suitable solvent, such as chloroform (B151607) or dichloromethane, and then adding a solution of iodine in the same solvent. The reaction is often carried out at room temperature and is generally complete within a short period. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine. Upon completion, the reaction mixture can be worked up to isolate the desired iodo-substituted product.

Table 2: Iododestannation of this compound

| Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Iodine (I₂) | Chloroform | Room Temperature | Not Specified | 4-Iodo-2-methylpyridine | Good |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks in Supramolecular Chemistry

In supramolecular chemistry, molecules are designed to self-assemble into larger, well-defined structures through non-covalent interactions. The pyridine (B92270) motif is a cornerstone in this field, particularly in the construction of metal-containing assemblies.

2-Methyl-4-(trimethylstannanyl)pyridine is an exemplary precursor for ligands used in the self-assembly of metallosupramolecular structures. Through Stille cross-coupling reactions, the trimethylstannanyl group can be replaced with various organic fragments, allowing for the synthesis of ditopic or polytopic ligands. These ligands, containing one or more 2-methylpyridine (B31789) units, can then coordinate with metal ions to form discrete assemblies like metallacycles or extended structures like coordination polymers. nih.govresearchgate.net The pyridine nitrogen atom acts as a Lewis base, donating its lone pair of electrons to a metal center. wikipedia.org

The judicious selection of metal ions and the geometric design of the ligands derived from this compound allow for the tailoring of the final architecture and properties of the resulting assemblies. nih.gov For instance, ligands incorporating this pyridyl unit can be designed to form specific angles and distances between metal centers, guiding the self-assembly process towards desired outcomes such as molecular cages, rings, or one-, two-, and three-dimensional polymeric networks. nih.govresearchgate.net

Table 1: Examples of Metallosupramolecular Architectures Derived from Pyridine-Based Ligands

| Architecture Type | Description | Driving Interaction |

|---|---|---|

| Metallacycles | Discrete, ring-like structures formed by the coordination of metal ions with linear or bent ligands. | Metal-Ligand Coordination |

| Coordination Polymers | Extended, repeating networks of metal ions bridged by organic ligands. | Metal-Ligand Coordination |

The compound serves as a fundamental starting material for the synthesis of tailored ligands for coordination complexes. The ability to functionalize the 4-position via the trimethylstannanyl group provides a powerful tool for chemists to create ligands with specific electronic and steric properties. For example, coupling this compound with other heterocyclic systems can lead to the formation of bidentate or tridentate ligands, which can chelate to a metal center with high affinity. researchgate.netrsc.org

Nitrogen-containing heterocyclic ligands, such as those derived from 2-methylpyridine, are of paramount importance in coordination chemistry. researchgate.net The resulting complexes with transition metals like cobalt, nickel, zinc, copper, and rhodium exhibit diverse coordination geometries, including octahedral and tetrahedral arrangements. researchgate.netmdpi.com The properties of these complexes are influenced by the nature of the ligand, which can be systematically modified using this compound as the foundational unit. mdpi.com

Precursors for Functionalized Polymers and Materials

The reactivity of the trimethylstannanyl group makes this compound an excellent monomer precursor for the synthesis of functionalized polymers. Using metal-catalyzed cross-coupling reactions, the pyridyl unit can be incorporated into polymer backbones or as pendant groups. The resulting polymers possess the intrinsic properties of the pyridine moiety, such as the ability to coordinate with metal ions, form hydrogen bonds, and exhibit specific pH-responsive behaviors.

These pyridine-containing polymers have applications in various fields. For instance, they can be used to create responsive materials that change their properties, such as solubility or conformation, in response to external stimuli like temperature or pH. nih.govresearchgate.net Introducing metal ions can also lead to the formation of metallo-polymers or cross-linked networks, which can be utilized in catalysis, self-healing materials, or as electro-chromic systems. nih.gov The incorporation of the 2-methylpyridine unit can influence the polymer's solubility and thermal properties.

Table 2: Potential Applications of Polymers Derived from this compound

| Polymer Type | Potential Application | Key Property |

|---|---|---|

| Metallo-polymers | Self-healing materials, responsive materials | Dynamic metal-ligand bonds |

| pH-Responsive Polymers | Drug delivery, sensors | Protonation/deprotonation of pyridine nitrogen |

Regioselective Functionalization of Pyridine Scaffolds in Complex Molecule Synthesis

A significant challenge in organic synthesis is the ability to introduce functional groups at specific positions on an aromatic ring. Pyridine, being an electron-deficient heterocycle, has a distinct reactivity pattern. nih.gov The presence of the trimethylstannanyl group at the C-4 position of 2-methylpyridine provides a reliable and regioselective method for functionalization. nih.gov

This regioselectivity is crucial in the multi-step synthesis of complex molecules, such as pharmaceuticals or natural products, where precise control over the substitution pattern is essential. The Stille reaction, for which organostannanes are key reagents, is known for its tolerance of a wide variety of functional groups, allowing this functionalization step to be performed late in a synthetic sequence without the need for extensive protecting group strategies. This makes this compound a powerful tool for efficiently constructing complex molecular targets containing a 2-methylpyridin-4-yl subunit.

Catalytic Aspects of Organotin Compounds, Including Stannylpyridines

Organotin Compounds as Catalysts in Organic Transformations

The catalytic prowess of organotin compounds stems from the Lewis acidic nature of the tin center, which can activate a variety of organic substrates. wikipedia.org This Lewis acidity can be modulated by the number and nature of the organic groups attached to the tin atom, allowing for fine-tuning of the catalyst's reactivity and selectivity. Organotin compounds are particularly noted for their thermal stability, which allows them to be used at elevated temperatures without decomposition. sysrevpharm.org

Organotin compounds are widely employed as catalysts in the synthesis of esters, both through direct esterification of carboxylic acids with alcohols and through transesterification reactions. sysrevpharm.org While strong acids and bases can also catalyze these reactions, organotin catalysts offer the advantage of minimizing side reactions, leading to purer products. acs.org

Diorganotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin oxide, are particularly effective for these transformations. The catalytic cycle is generally believed to involve the coordination of the tin atom to the carbonyl oxygen of the carboxylic acid or ester, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.

Table 1: Common Organotin Catalysts in Esterification and Transesterification

| Catalyst Name | Formula | Application |

| Dibutyltin dilaurate | (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂ | Esterification, Transesterification |

| Dibutyltin oxide | ((C₄H₉)₂SnO)n | Transesterification |

| Monobutyltin oxide | (C₄H₉SnO₁.₅)n | Direct Esterification |

The catalytic activity of organotin compounds is also pivotal in various polymerization reactions. They are extensively used in the production of polyurethanes, silicones, and other polymers. In polyurethane formation, organotin catalysts, such as dibutyltin dilaurate, facilitate the reaction between isocyanates and polyols. mit.edu The mechanism is thought to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack of the alcohol on the isocyanate. mit.edu

Organotin compounds also play a role in the synthesis of functionalized polyolefins and other polymers through various polymerization techniques, including ring-opening metathesis polymerization (ROMP). rsc.orgnih.gov The ability to tailor the structure of organotin catalysts allows for control over the polymer's molecular weight and properties. rsc.org The synthesis of pyridine-grafted copolymers, for instance, can lead to materials with enhanced thermal stability and specific fluorescence and antimicrobial properties. mdpi.com

Mechanistic Aspects of Stannylpyridine-Mediated Catalysis

While specific mechanistic studies on 2-Methyl-4-(trimethylstannanyl)pyridine as a catalyst are not extensively documented, the mechanism of catalysis can be inferred from the well-established chemistry of organostannanes in cross-coupling reactions, such as the Stille reaction. wikipedia.orglibretexts.org The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. wikipedia.orgthermofisher.com

In the context of a potential catalytic role for a stannylpyridine, both the trimethylstannyl group and the pyridine (B92270) ring would play crucial parts. The organotin moiety serves as the source of the nucleophilic organic group to be transferred in a transmetalation step to a transition metal catalyst, typically palladium. wikipedia.org The catalytic cycle of the Stille reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic electrophile (R¹-X) to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium(II) complex, displacing the halide or triflate. This is often the rate-determining step. uwindsor.ca

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the palladium(0) catalyst. wikipedia.org

The pyridine nucleus in a stannylpyridine can influence the catalytic process in several ways. The nitrogen atom of the pyridine ring can act as a Lewis base, potentially coordinating to the metal center of the catalyst or other species in the reaction mixture. This coordination could modulate the electronic properties and reactivity of the catalyst. However, strong coordination of pyridines to the metal catalyst can sometimes be detrimental, leading to catalyst inhibition. nih.govnih.gov The methyl group on the pyridine ring can also exert electronic and steric effects.

The challenge in using 2-pyridyl organometallics in cross-coupling reactions is well-documented, as they can be unstable and show poor reactivity. nih.gov However, 2-pyridylstannanes have been shown to be robust and effective in reactions with aryl halides. nih.gov

Development of Novel Catalytic Systems Based on Stannylpyridines

The development of novel catalytic systems is a continuous endeavor in chemistry, driven by the need for more efficient, selective, and sustainable chemical transformations. While specific novel catalytic systems based explicitly on this compound are not widely reported, the principles of catalyst design suggest several avenues for development.

One area of development is the synthesis of well-defined metallopolymers with catalytic activity. nih.gov By incorporating stannylpyridine moieties into a polymer backbone, it might be possible to create recyclable catalysts with enhanced stability and activity. The polymer support can influence the catalyst's microenvironment, potentially leading to improved performance.

Another approach involves the concept of synergistic catalysis, where two or more catalysts work in concert to promote a reaction that is not efficiently catalyzed by either catalyst alone. princeton.edu A stannylpyridine could potentially act as a bifunctional catalyst, where the Lewis acidic tin center and the Lewis basic pyridine nitrogen activate different components of a reaction.

Furthermore, the known utility of organostannanes in radical reactions opens up possibilities for designing new radical-based catalytic cycles. The development of organotin hydrides for reductions and other radical transformations is a testament to the versatility of organotin chemistry. researchgate.net

The design of new ligands for transition metal catalysts is another promising direction. Stannylpyridines could serve as ligands themselves or as precursors for the synthesis of more complex ligand architectures. The combination of a "soft" tin atom and a "hard" nitrogen atom within the same molecule offers unique coordination possibilities that could be exploited in the design of novel catalysts for a range of organic reactions, including C-H activation and cross-coupling. nih.gov

Theoretical and Mechanistic Investigations of 2 Methyl 4 Trimethylstannanyl Pyridine Chemistry

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of organotin compounds like 2-Methyl-4-(trimethylstannanyl)pyridine. youtube.com These methods provide insights at a molecular level that are often inaccessible through experimental means alone. mdpi.com

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organometallic compounds. researchgate.netsamipubco.com For this compound, DFT calculations can be employed to investigate its ground-state electronic structure, molecular orbitals, and the distribution of electron density. researchgate.netnih.gov Such studies help in understanding the influence of the electron-donating methyl group and the electropositive trimethylstannanyl group on the pyridine (B92270) ring's reactivity. researchgate.netresearchgate.net

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. researchgate.net This allows for the identification of transition states and the calculation of activation barriers for key mechanistic steps, such as oxidative addition and transmetalation in Stille coupling reactions. wikipedia.org The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the compound's susceptibility to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data that would be expected from DFT calculations to illustrate the type of insights gained.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability; relevant for oxidative addition. |

| LUMO Energy | -0.9 eV | Relates to the electron-accepting ability; relevant for interactions with nucleophiles. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical reactivity and stability. nih.gov |

| Mulliken Charge on Sn | +0.75 | Suggests the polarity of the C-Sn bond and its susceptibility to cleavage. |

Molecular Dynamics Simulations for Reactive Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion. youtube.com For a reactive system involving this compound, MD simulations can model the molecule's movement and interactions within a solvent and in the presence of a catalyst. mdpi.com

These simulations can provide crucial information on:

Solvent Effects: How solvent molecules arrange around the reactants and influence the reaction pathway.

Conformational Dynamics: The rotational and vibrational motions of the trimethylstannanyl group and how they affect its accessibility for transmetalation.

Catalyst-Substrate Interactions: The process of the organostannane approaching and binding to the palladium catalyst center. rsc.org

By simulating the system at the atomic level, MD can help bridge the gap between static quantum chemical calculations and real-world experimental conditions. nih.gov

Quantum chemical calculations, including DFT and other high-level ab initio methods, are essential for determining the energetics of reaction pathways. researchgate.net For reactions involving this compound, these calculations can provide the relative energies of reactants, products, intermediates, and transition states. wikipedia.org

Table 2: Hypothetical Reaction Coordinate Energetics for a Stille Coupling Step This table illustrates how quantum chemical calculations can be used to compare the energetics of different mechanistic pathways.

| Species | Pathway A (Associative) | Pathway B (Dissociative) |

|---|---|---|

| Reactants | 0.0 kcal/mol (Reference) | 0.0 kcal/mol (Reference) |

| Transition State | +18.5 kcal/mol | +25.2 kcal/mol |

| Intermediate | -5.3 kcal/mol | +3.1 kcal/mol |

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events is fundamental to controlling and optimizing chemical reactions. For this compound, mechanistic studies focus primarily on its role in palladium-catalyzed cross-coupling.

This compound is a classic substrate for the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netorganic-chemistry.org The generally accepted mechanism for the Stille reaction involves a catalytic cycle with a palladium complex. wikipedia.org

The catalytic cycle proceeds through three main steps:

Oxidative Addition: A Pd(0) catalyst reacts with an organic halide (R-X), inserting the palladium into the R-X bond to form a Pd(II) complex. libretexts.org

Transmetalation: The organostannane, this compound, transfers its pyridyl group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step. wikipedia.orguwindsor.ca The Lewis basicity of the pyridine nitrogen can potentially influence this step through coordination.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.org

Additives such as copper(I) salts can sometimes be used to facilitate the transmetalation step. organic-chemistry.org The specific ligands on the palladium catalyst also play a critical role in influencing the efficiency of each step in the cycle. uwindsor.ca

A detailed mechanistic analysis requires focusing on the specific bonds that are activated and formed throughout the reaction. researchgate.net

Bond Activation: The primary bond activation event for this compound is the cleavage of the C(sp²)-Sn bond during the transmetalation step. The polarity and strength of this bond are key factors. The presence of the methyl group on the pyridine ring can electronically influence the lability of this bond. In the other reactant, the C-X bond of the organic halide is activated and broken during the oxidative addition step. uwindsor.ca The activation of the pyridine ring itself, for instance through quaternization of the nitrogen, can also alter its reactivity in certain transformations. nih.govrsc.org

Bond Formation: The key bond-forming event is the creation of a new carbon-carbon bond during the reductive elimination step. wikipedia.org This step involves the coupling of the 2-methyl-4-pyridyl group with the other organic partner (from the organic halide) on the palladium center. Prior to this, a transient Pd-C(pyridyl) bond is formed during the transmetalation step. Understanding the factors that promote the final C-C bond formation over other potential side reactions, such as beta-hydride elimination or homocoupling, is crucial for achieving high yields. wikipedia.org

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding specific to this compound is not available in published literature. This would typically involve quantum chemical calculations to determine orbital compositions, charge distributions, and bonding characteristics.

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis data for this compound, which would provide insights into donor-acceptor interactions, orbital hybridization, and the natural Lewis structure, has not been reported. A typical NBO analysis would yield data on the occupancy of bonding, non-bonding, and anti-bonding orbitals, as well as the stabilization energies (E(2)) associated with delocalization interactions. Without a dedicated computational study, a data table for these interactions cannot be generated.

Hyperconjugation Effects and Stability Contributions

While hyperconjugation involving the methyl group and the pyridine ring, as well as potential interactions involving the trimethylstannanyl group, can be hypothesized, quantitative data on these effects for this compound is absent from the literature. A detailed analysis would quantify the stabilization energy arising from interactions such as σ(C-H) → π(C-C) or σ(C-Sn) → π(C-C) within the molecule. A data table detailing these specific donor-acceptor interactions and their corresponding stabilization energies cannot be provided.

Solvent Effects on Reactivity and Reaction Dynamics

Research detailing the influence of different solvents on the reactivity and reaction dynamics of this compound is not available. Such studies would typically investigate reaction kinetics and thermodynamic parameters in various solvent environments (e.g., polar protic, polar aprotic, nonpolar) to understand how the solvent medium affects transition states and reaction pathways, for instance, in Stille coupling reactions where this compound is often used. A data table summarizing these effects cannot be created without the relevant experimental or computational research.

Analytical and Spectroscopic Characterization Techniques in Research on Pyridylstannanes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organotin compounds in solution. acs.org A multinuclear approach, including ¹H, ¹³C, and ¹¹⁹Sn NMR, provides a comprehensive picture of the molecule.

For a compound like 2-Methyl-4-(trimethylstannanyl)pyridine, the ¹H and ¹³C NMR spectra confirm the constitution of the substituted pyridine (B92270) ring and the trimethylstannyl group. In ¹H NMR, characteristic signals for the aromatic protons of the pyridine ring and a distinct singlet for the nine equivalent protons of the three methyl groups attached to the tin atom are expected. The latter signal often exhibits satellite peaks due to coupling with the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn, providing direct evidence of the tin-carbon bond. rsc.org

The most diagnostic NMR technique for these compounds is ¹¹⁹Sn NMR. northwestern.edu Tin possesses three spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its favorable sensitivity and natural abundance. huji.ac.il The ¹¹⁹Sn chemical shift (δ(¹¹⁹Sn)) is exceptionally sensitive to the electronic environment and coordination number of the tin atom, spanning a vast range of over 5000 ppm. northwestern.eduresearchgate.net

The coordination number at the tin center has a profound effect on the ¹¹⁹Sn chemical shift. For tetracoordinate (four-coordinate) tin compounds like simple trimethylstannyl pyridines in non-coordinating solvents, the chemical shifts are typically found in a specific range. However, if the pyridine nitrogen atom coordinates to the tin center, either intramolecularly or intermolecularly, or if a coordinating solvent is used, the coordination number increases, leading to a significant upfield shift (to more negative ppm values). researchgate.netrsc.org For instance, research on various tin complexes has shown that four-coordinate tin thiolates exhibit δ(¹¹⁹Sn) values between +20 and +300 ppm, whereas six-coordinate species show upfield shifts into the range of -200 to -400 ppm. researchgate.net This sensitivity makes ¹¹⁹Sn NMR an invaluable tool for studying Lewis acid-base interactions at the tin center. rsc.orgrsc.org

| Coordination Number at Tin | Compound Class Example | Typical δ(¹¹⁹Sn) Range (ppm) | Reference |

|---|---|---|---|

| 4 | Tetraorganostannanes (e.g., R₄Sn) | +200 to -60 | huji.ac.ilrsc.org |

| 5 | Pentaorganostannates (e.g., [R₅Sn]⁻) | -100 to -200 | researchgate.net |

| 6 | Hexa-coordinate complexes (e.g., R₂SnX₄) | -200 to -500 | researchgate.netrsc.org |

X-ray Crystallography for Solid-State Structural Elucidation

For a molecule such as this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry around the tin atom. In an isolated molecule, a tetrahedral geometry is expected, with three Sn-C bonds to the methyl groups and one Sn-C bond to the pyridine ring. The analysis would yield precise measurements of these Sn-C bond lengths and the C-Sn-C bond angles.

A key structural question that crystallography can answer is the nature of intermolecular interactions in the solid state. adamkewley.com The nitrogen atom of the pyridine ring is a potential Lewis basic site that could form a weak coordinative interaction with the electrophilic tin atom of a neighboring molecule. If such an interaction occurs, it would lead to an increase in the coordination number of the tin atom (from four to five) and a distortion of its geometry from tetrahedral towards trigonal bipyramidal. The crystallographic data would show a shortened intermolecular Sn···N distance compared to the sum of the van der Waals radii and corresponding changes in the bond angles around the tin center.

| Parameter | Information Provided |

|---|---|

| Sn-C(methyl) Bond Lengths | Provides information on the covalent bonds within the trimethylstannyl moiety. |

| Sn-C(pyridyl) Bond Length | Characterizes the linkage between the tin atom and the aromatic ring. |

| C-Sn-C Bond Angles | Defines the coordination geometry around the tin atom (e.g., tetrahedral). |

| Intermolecular Sn···N Distance | Indicates the presence and strength of supramolecular coordination in the solid state. adamkewley.com |

| Crystal Packing Arrangement | Reveals how molecules are arranged in the crystal lattice. |

Mass Spectrometry Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. acs.org For the analysis of organotin compounds, which can be polar, liquid chromatography coupled with mass spectrometry (LC-MS) is often preferred over gas chromatography (GC-MS) as it can simplify sample preparation and shorten run times. sciex.comsciex.com

A key feature in the mass spectrum of any tin-containing compound is its unique and characteristic isotopic pattern. Tin has ten stable isotopes, with the most abundant being ¹²⁰Sn (32.97%), ¹¹⁸Sn (24.01%), and ¹¹⁶Sn (14.24%). labrulez.com This distribution results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, providing a definitive signature for the presence of tin in a molecule.

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. nih.gov Under mass spectrometric conditions, molecules like this compound undergo predictable fragmentation. A common fragmentation pathway for trimethylstannyl compounds is the sequential loss of methyl groups (•CH₃, mass 15). nih.gov The fragmentation pattern typically shows a molecular ion peak [M]⁺, followed by prominent fragment ions corresponding to [M - 15]⁺, [M - 30]⁺, and [M - 45]⁺, representing the loss of one, two, and three methyl radicals, respectively. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the parent compound and its fragments.

| Isotope | Natural Abundance (%) |

|---|---|

| ¹¹⁶Sn | 14.24 |

| ¹¹⁷Sn | 7.57 |

| ¹¹⁸Sn | 24.01 |

| ¹¹⁹Sn | 8.59 |

| ¹²⁰Sn | 32.97 |

| ¹²²Sn | 4.71 |

| ¹²⁴Sn | 5.98 |

Data sourced from labrulez.com.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These two techniques are complementary and offer a molecular fingerprint that is unique to the compound's structure. youtube.comkurouskilab.com The spectrum of this compound would be dominated by vibrations associated with the 2-methylpyridine (B31789) ring and the trimethylstannyl group.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The spectrum would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring. For example, studies on pyridine under various conditions have extensively mapped its characteristic vibrational modes. aps.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, as some vibrational modes may be strong in Raman but weak in IR, and vice versa. kurouskilab.com The Sn-C bonds, in particular, often give rise to strong and easily identifiable signals in the Raman spectrum.

For the trimethylstannyl moiety, the symmetric and asymmetric Sn-C₃ stretching vibrations are particularly diagnostic. These typically appear in the far-IR or low-frequency Raman region of the spectrum, generally in the range of 500-600 cm⁻¹. The exact positions of these bands can provide subtle information about the geometry and electronic environment of the tin atom.

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique (Typical) |

|---|---|---|---|

| Pyridine Ring | C-H stretching | 3000 - 3100 | IR, Raman |

| Pyridine Ring | C=C, C=N stretching | 1400 - 1600 | IR, Raman |

| Pyridine Ring | Ring breathing/puckering | 600 - 1000 | Raman |

| Methyl (on ring) | C-H stretching | 2850 - 3000 | IR, Raman |

| Trimethylstannyl | Sn-C₃ asymmetric stretch | ~530 | IR, Raman |

| Trimethylstannyl | Sn-C₃ symmetric stretch | ~510 | Raman |

Frequency ranges are approximate and based on general values for pyridine aps.org and organotin compounds.

Future Research Directions and Emerging Trends in Stannylpyridine Chemistry

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of organotin compounds, including 2-Methyl-4-(trimethylstannanyl)pyridine, often relies on methods that are effective but may not align with modern principles of sustainable chemistry. researchgate.net Future research is increasingly directed towards developing greener, safer, and more efficient synthetic routes.

Key emerging strategies include:

Continuous Flow Synthesis : Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgtue.nlacs.org The on-demand generation of organometallic reagents in flow-through reactors can minimize the handling of hazardous materials and reduce waste. rsc.orgtechniques-ingenieur.fr Adapting these methods for the synthesis of this compound could involve flowing a solution of a suitable precursor, like 4-halo-2-methylpyridine, through a packed bed of a tin reagent. techniques-ingenieur.fr

Direct C-H Stannylation : A major goal in modern synthesis is the direct functionalization of C-H bonds. Developing catalytic methods for the direct C-H stannylation of 2-methylpyridine (B31789) at the C4 position would be a highly atom-economical approach. This would eliminate the need for pre-functionalized starting materials (e.g., halogenated pyridines), thereby shortening synthetic sequences and reducing waste generation.

Biocatalysis : The use of enzymes in synthesis is a cornerstone of green chemistry. While still nascent in organotin chemistry, future research could explore enzymatic or chemo-enzymatic pathways to construct the C-Sn bond with high selectivity under mild, aqueous conditions. fau.eu This approach would represent a significant leap towards truly sustainable organometallic chemistry. rsc.org

| Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream rather than in a flask. rsc.org | Improved safety, scalability, process control, and reduced waste. tue.nl | Reactor design, catalyst stability, handling of solids. |

| Direct C-H Stannylation | Formation of the C-Sn bond by activating a C-H bond directly. | High atom economy, fewer synthetic steps, reduced byproducts. | Achieving high regioselectivity, catalyst development, substrate scope. |

| Biocatalysis | Use of enzymes or microorganisms to catalyze the formation of the C-Sn bond. fau.eu | Mild reaction conditions, high selectivity, environmentally benign. rsc.org | Enzyme discovery and engineering, substrate compatibility, low yields. |

Exploration of New Reactivity Modes and Synthetic Transformations

The primary utility of stannylpyridines lies in their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. uobabylon.edu.iq However, the future of stannylpyridine chemistry will involve moving beyond this canonical transformation to explore novel reactivity patterns.

Photoredox and Dual Catalysis : The integration of photoredox catalysis with transition metal catalysis has opened new avenues for bond formation. Future studies on this compound could explore its participation in dual catalytic cycles, where a photocatalyst generates radical intermediates that engage in novel coupling pathways, potentially under milder conditions and with different functional group tolerance compared to traditional methods.

Skeletal Editing and Ring Transformations : Recent advances in synthetic chemistry have enabled the "skeletal editing" of heterocyclic cores, where atoms within the ring are swapped or rearranged. nih.gov Stannylpyridines could be investigated as precursors in sequences involving dearomatization, cycloaddition, and rearomatization, allowing the pyridine (B92270) core to be transformed into other valuable aromatic systems like substituted benzenes or naphthalenes. nih.gov

Tin-Mediated C-H Functionalization : Beyond being a passive spectator after transmetalation, the trimethylstannyl group could be leveraged to direct C-H functionalization at adjacent or remote positions on the pyridine ring. This would enable the sequential, regioselective introduction of multiple substituents, rapidly building molecular complexity from a single stannylated intermediate.

Expansion of Applications in Diverse Areas of Chemical Synthesis

While already valuable, the application of this compound as a building block is poised for expansion into new and increasingly complex areas of chemical synthesis.

Medicinal Chemistry and Drug Discovery : Polysubstituted pyridine motifs are ubiquitous in pharmaceuticals. sysrevpharm.org The ability to use this compound in robust and versatile cross-coupling reactions makes it a key intermediate for the synthesis of libraries of complex molecules for drug discovery programs. Its utility in late-stage functionalization, where a complex molecule is modified in the final steps of a synthesis, is particularly valuable.

Materials Science : Pyridine-containing structures are integral to the design of functional materials, including polymers, dyes, and ligands for catalysis. The defined stereochemistry and electronic properties that can be achieved using stannylpyridine precursors are critical. Future applications could see this compound used to synthesize novel organic light-emitting diode (OLED) materials, sensors, or advanced catalytic systems.

Agrochemicals : The development of new pesticides and herbicides often relies on the synthesis of novel heterocyclic compounds. The 2-methylpyridine scaffold is a common feature in agrochemicals, and the ability to elaborate this structure using the trimethylstannanyl handle provides a direct route to new potential candidates.

| Area | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors or GPCR antagonists. | The substituted pyridine core is a common scaffold in many drug classes. sysrevpharm.org |

| Materials Science | Development of new ligands for transition metal catalysts or organic electronic materials. | The pyridine nitrogen provides a coordination site, and the aromatic system can be tuned for specific electronic properties. |

| Agrochemicals | Creation of novel fungicides or insecticides. | The 2-methylpyridine unit is a known toxophore in certain agrochemical families. |

Advanced Computational Modeling for Predictive Chemical Research

The synergy between experimental and computational chemistry is becoming indispensable for modern synthetic planning. Advanced computational modeling will play a crucial role in accelerating research on stannylpyridines.

Reaction Mechanism and Selectivity Prediction : Density Functional Theory (DFT) and other computational methods can be used to elucidate complex reaction mechanisms involving this compound. By modeling transition states and reaction intermediates, researchers can predict the regioselectivity and stereoselectivity of new transformations, thereby reducing the need for extensive empirical screening of reaction conditions.

Design of Novel Catalysts : Computational tools can be employed to design new ligands and catalysts specifically tailored for reactions involving stannylpyridines. By understanding the electronic and steric factors that govern catalyst performance, more active, selective, and stable catalysts can be developed in silico before being synthesized in the lab.

Prediction of Molecular Properties : The physical and chemical properties of novel compounds synthesized from this compound can be predicted using computational models. This is particularly relevant in materials science and drug discovery, where properties like absorption spectra, electronic band gaps, or binding affinities can be estimated to guide synthetic efforts toward molecules with desired functions.

Integration with Green Chemistry Principles for Organotin Compound Research

The toxicity associated with some organotin compounds necessitates a strong focus on green chemistry principles in future research. researchgate.net The goal is to harness the synthetic utility of the C-Sn bond while minimizing environmental impact.

Catalytic Use of Tin Reagents : A paradigm shift from stoichiometric to catalytic use of tin reagents is a primary objective. This could involve developing reaction cycles where the stannylpyridine acts as a transfer agent, is regenerated in situ, and is only required in substoichiometric amounts.

Recycling and Recovery : For reactions that still require stoichiometric amounts of the tin reagent, developing efficient methods for the recovery and recycling of tin byproducts is crucial. This would reduce waste and the environmental burden of tin compounds.

Design for Reduced Toxicity : Future research will focus on understanding the structure-toxicity relationships of organotin compounds. This knowledge could guide the design of new generations of stannylpyridines and other organostannanes that are less toxic but retain their synthetic utility. This involves modifying the alkyl groups on the tin atom to favor less harmful metabolic pathways or faster environmental degradation. lupinepublishers.com

By embracing these future research directions, the scientific community can continue to unlock the vast potential of this compound and related stannylpyridines, ensuring their place as powerful tools in the synthetic chemist's arsenal (B13267) while addressing the critical need for sustainable and environmentally responsible chemical practices. mdpi.comrsc.org

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-(trimethylstannanyl)pyridine, and how can reaction yields be optimized?

The synthesis typically involves stannylation of a pre-functionalized pyridine derivative. For example, intermediates like 4-bromo-2-methylpyridine may undergo palladium-catalyzed Stille coupling with trimethyltin chloride. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used to facilitate tin-carbon bond formation .

- Solvent optimization : Reactions in anhydrous THF or DMF under inert atmospheres (N₂/Ar) minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product, with yields improved by slow addition of tin reagents to avoid homocoupling .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Diagnostic signals include pyridine ring protons (δ 7.2–8.5 ppm) and trimethyltin groups (δ 0.5–1.2 ppm for Sn(CH₃)₃) .

- 119Sn NMR : A singlet near δ −10 to −20 ppm confirms the trimethylstannanyl group .

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z ≈ 273 [M+H]⁺ validate the molecular formula (C₉H₁₅NSn) .

Q. How should this compound be stored to ensure stability?

- Inert atmosphere : Store under argon or nitrogen in flame-sealed ampules to prevent oxidation of the tin moiety .

- Temperature : Maintain at −20°C in dark glass vials to inhibit thermal decomposition .

- Moisture control : Use molecular sieves in storage containers to avoid hydrolysis .

Advanced Research Questions

Q. What mechanistic insights guide the use of this compound in Stille cross-coupling reactions?

The compound acts as a tin-based nucleophile, transferring the pyridyl group to palladium-activated electrophiles (e.g., aryl halides). Key considerations:

- Transmetallation efficiency : Steric hindrance from the methyl group at the 2-position can slow ligand exchange; using polar solvents (DMF) accelerates this step .

- By-product mitigation : Adding LiCl or CuI suppresses unwanted protodestannylation .

- Substrate scope : Electron-deficient aryl halides (e.g., 4-fluorophenyl iodide) exhibit higher reactivity due to enhanced oxidative addition .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound?

- Frontier molecular orbitals : HOMO-LUMO gaps calculated via DFT reveal nucleophilic sites on the pyridine ring, guiding electrophilic substitution strategies .

- Transition state analysis : Simulations of transmetallation steps identify optimal Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

- Solvent effects : COSMO-RS models predict solvation energies to optimize reaction media (e.g., THF vs. toluene) .

Q. How can contradictions in reported physical properties (e.g., LogP, PSA) be resolved?

Discrepancies arise from measurement methods (experimental vs. computational). For example:

Q. What methodologies assess the biological activity of derivatives synthesized from this compound?

- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based protocols .

- Cellular uptake studies : Radiolabel the tin moiety (¹¹⁹Sn) or use ICP-MS to quantify intracellular accumulation .

- Docking simulations : AutoDock Vina models interactions between pyridine derivatives and protein binding pockets (e.g., EGFR kinase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.